REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([B:10]2[O:14][C:13](C)(C)C(C)(C)[O:11]2)=[C:6]([CH:9]=1)C=O.[BH4-].[Na+].O.Cl>CO>[B:10]1([OH:11])[C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:9][C:6]=2[CH2:13][O:14]1 |f:1.2|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=C(C=O)C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 10 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get rid of half methanol at low temperature
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Then it was concentrated under vacuum at low temperature
|
Type
|
CUSTOM
|
Details
|
to remove MeOH
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
This resulted in 2.0 g of benzo[c][1,2]oxaborole-1,5(3H)-diol as a white solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
B1(OCC2=C1C=CC(=C2)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |